molecular formula C2H8ClNO B7777535 Hydroxylamine, n-ethyl-, hydrochloride

Hydroxylamine, n-ethyl-, hydrochloride

Cat. No.: B7777535
M. Wt: 97.54 g/mol
InChI Key: LTZZYVWUGIPISL-UHFFFAOYSA-N
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Description

Hydroxylamine, N-ethyl-, hydrochloride (C₂H₈NOCl, molecular weight ~97.5 g/mol) is an N-substituted derivative of hydroxylamine hydrochloride (NH₂OH·HCl). Structurally, it features an ethyl group attached to the nitrogen atom of hydroxylamine, forming HN(C₂H₅)OH·HCl. This modification alters its chemical reactivity and physical properties compared to the parent compound. It is primarily used in specialized organic synthesis, particularly in reactions requiring sterically or electronically tuned nucleophiles.

Properties

IUPAC Name

ethyl(hydroxy)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZZYVWUGIPISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxylamine Hydrochloride

Hydroxylamine hydrochloride is first converted to N,O-bis-BOC-hydroxylamine via reaction with di-t-butyl dicarbonate (BOC anhydride) in the presence of a base. Sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃) in aqueous or dichloromethane solvents achieves a pH of 7–11, facilitating the reaction. Notably, this step defies prior literature expectations, as the N,O-bis-BOC product was previously thought to require t-butyl azidoformate.

Reaction Conditions:

  • Molar Ratio: 2.0–2.2 equivalents of BOC anhydride per mole of hydroxylamine hydrochloride.

  • Temperature: 35–40°C.

  • Time: 3 hours for BOC anhydride addition.

  • Yield: >90% after crystallization from hexane.

Alkylation of N,O-Bis-BOC-Hydroxylamine

The protected intermediate undergoes alkylation with ethylating agents. While specific reagents are not explicitly detailed in the cited patents, ethyl halides (e.g., ethyl bromide) or sulfates are typical in analogous reactions. The BOC groups prevent O-alkylation, ensuring selectivity for the N-ethyl product.

Acid-Mediated Deprotection

Cleavage of the BOC groups is achieved using anhydrous hydrochloric acid (HCl) . Critical parameters include:

  • HCl Equivalents: 5–6 equivalents for complete deprotection.

  • Temperature: 30–40°C.

  • Time: 30 minutes to 3 hours.

  • Solvent: Ethyl acetate.

This step regenerates the hydroxylamine moiety, yielding N-ethylhydroxylamine hydrochloride as a crystalline solid.

Optimization of Reaction Parameters

Solvent Selection

Water is preferred for the protection step due to its compatibility with inorganic bases and BOC anhydride. Dichloromethane and dioxane are alternatives but require stringent pH control.

Base Influence on Reaction Efficiency

Sodium carbonate outperforms stronger bases (e.g., NaOH) by maintaining a pH of 9–10, minimizing hydrolysis of BOC anhydride. Excess base (>1.25 equivalents relative to hydroxylamine hydrochloride) ensures complete deprotonation of hydroxylamine.

Acid Stoichiometry in Deprotection

Suboptimal HCl equivalents (<2) result in incomplete BOC removal, while excess HCl (>7) complicates purification. The 5–6 equivalent range maximizes yield (reported >85%) without side reactions.

Comparative Analysis of Patent Methodologies

Table 1 synthesizes data from the two primary patents, highlighting procedural nuances:

ParameterPatentPatent
Protection Base Sodium carbonateSodium carbonate
Solvent Water, dichloromethaneWater
BOC Anhydride Equiv. 2.0–3.02.0–2.2
Deprotection HCl Not specified5–6 equivalents
Yield High629 g from 3 batches

Mechanistic Insights and Side Reactions

The BOC protection mechanism involves nucleophilic attack by hydroxylamine’s amine group on the electrophilic carbonyl carbon of BOC anhydride. Alkylation proceeds via an SN2 mechanism at the nitrogen, favored by the steric protection of the oxygen by the BOC group.

Key Side Reactions:

  • O-Alkylation: Minimized by BOC protection but possible if deprotection occurs prematurely.

  • BOC Hydrolysis: Mitigated by maintaining pH <11 during protection .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, n-ethyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce various amines.

Scientific Research Applications

Chemical Synthesis

Pharmaceutical Intermediates
N-ethylhydroxylamine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a nucleophile allows it to participate in reactions that form amides, which are essential in drug development. For instance, it has been utilized in the preparation of biologically active compounds through palladium-catalyzed hydroaminocarbonylation reactions. This method effectively uses hydroxylamine hydrochloride as a surrogate for ammonia, thereby facilitating the formation of amides from alkenes under mild conditions .

Table 1: Chemical Reactions Involving N-Ethylhydroxylamine Hydrochloride

Reaction TypeApplicationReference
HydroaminocarbonylationFormation of amides from alkenes
Synthesis of pharmaceutical intermediatesKey step in drug synthesis

Biological Applications

Mutagenesis Studies
In molecular biology, hydroxylamine is recognized for its role in inducing mutations. It acts as an amine-hydroxylating agent, primarily targeting cytidine residues in DNA. This modification can lead to misreading during DNA replication, resulting in base transitions (C:G to T:A), which are significant for studies on genetic mutations and cancer research .

Industrial Applications

Production of Nylon-6
Hydroxylamine derivatives, including N-ethylhydroxylamine hydrochloride, are critical in the production of Nylon-6 through the oxidation of ammonia. This application underscores the compound's importance in polymer chemistry and material science .

Case Studies and Research Findings

Several studies have highlighted the utility of N-ethylhydroxylamine hydrochloride:

  • Synthesis Methodology : A novel process for synthesizing N-ethylhydroxylamine hydrochloride involves reacting hydroxylamine hydrochloride with di-t-butyl dicarbonate under controlled conditions. This method not only improves yield but also enhances purity, making it suitable for pharmaceutical applications .
  • Mechanistic Insights : Research has demonstrated that hydroxylamine can facilitate complex reactions involving multiple nitrogen bond formations, showcasing its versatility as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of hydroxylamine, n-ethyl-, hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Hydroxylamine, N-ethyl-, hydrochloride with structurally or functionally related compounds, supported by evidence-based data:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity in Oxime Formation Selective Reduction Efficiency Toxicity Considerations
Hydroxylamine hydrochloride NH₂OH·HCl 69.49 Oxime synthesis , dissolution of Fe/Mn oxides , pharmaceuticals High reactivity with aldehydes/ketones Selective for Se(IV) over Te(IV) Hazardous; requires careful handling
N-Ethylhydroxylamine hydrochloride C₂H₈NOCl ~97.5 Potential specialty surfactants, modified nucleophiles in organic synthesis Moderate (steric hindrance from ethyl group) Likely reduced due to electronic effects Data limited; possibly higher lipophilicity
O-PFB-hydroxylamine hydrochloride C₇H₃F₅NOCl 273.56 Derivatization agents, analytical chemistry Specific to coupling reactions (e.g., with benzyl bromide) Not reported Fluorinated groups may pose environmental risks
Ethanolamine hydrochloride C₂H₇NOCl 97.54 Corrosion inhibition, surfactants Forms ethanolamine derivatives, not oximes Lower inhibition efficiency than hydroxylamine Generally low toxicity
Hydrazine hydrochloride N₂H₅Cl 68.51 Reducing agent, pharmaceutical intermediates Forms hydrazones instead of oximes Poor efficiency in selective reduction Highly toxic and carcinogenic

Key Differences and Research Findings

Reactivity in Oxime Formation :

  • Hydroxylamine hydrochloride reacts efficiently with aldehydes/ketones under microwave irradiation (yields >76% in 4 minutes) , whereas N-ethyl derivatives may require longer reaction times due to steric hindrance. For example, trifluoroacetonylisoflavones failed to form isoxazoles with hydroxylamine hydrochloride, highlighting structural sensitivity .
  • In contrast, O-substituted derivatives (e.g., O-pentafluorobenzyl) are tailored for specific coupling reactions, as seen in their synthesis via benzyl bromide intermediates .

Selective Reduction :

  • Hydroxylamine hydrochloride selectively reduces Se(IV) to Se(0) in the presence of Te(IV), enabling tellurium-selenium separation . The N-ethyl variant’s electron-donating ethyl group could reduce its reducing power, though empirical data are lacking.

Inhibition Efficiency: In aldol condensation inhibition studies, hydroxylamine hydrochloride outperformed hydrazine but was less effective than ethanolamine . N-Ethyl derivatives may exhibit altered inhibition profiles due to modified basicity or steric effects.

Synthetic Utility :

  • Hydroxylamine hydrochloride is pivotal in synthesizing hydroxamic acids (metal chelators) and quaternary ammonium surfactants . N-Ethyl derivatives could enhance lipophilicity in surfactant design but may require additional synthetic steps .

Physical Properties :

  • The ethyl group in N-ethylhydroxylamine hydrochloride increases molecular weight (~97.5 vs. 69.5 g/mol) and likely reduces solubility in polar solvents compared to NH₂OH·HCl.

Q & A

Q. What are the standard protocols for synthesizing heterocyclic compounds (e.g., isoxazoles) using hydroxylamine hydrochloride?

Hydroxylamine hydrochloride is commonly used in cyclocondensation reactions to form isoxazole rings. A typical procedure involves refluxing a diketone (e.g., 1,3-diphenyl-1,3-propanedione) with hydroxylamine hydrochloride in ethanol at a 1.2:1 molar ratio. The reaction is monitored via UPLC to confirm completion. Post-reaction, water is added to precipitate the product, which is then filtered and purified. Yield optimization (e.g., 99% in 3,5-diphenylisoxazole synthesis) depends on stoichiometric precision and solvent selection .

Q. How does hydroxylamine hydrochloride function as a reducing agent in spectrophotometric iron speciation analysis?

In Fe(II)/Fe(III)-EDTA systems, hydroxylamine hydrochloride reduces Fe(III) to Fe(II) and prevents re-oxidation during analysis. A 10% solution (1 mL per sample) provides sufficient reducing capacity, validated by theoretical redox potential calculations. This ensures accurate quantification of total iron in environmental or biological samples. The method requires pH control (neutral to slightly acidic) to avoid side reactions with competing ions .

Q. What is the role of hydroxylamine hydrochloride in extracellular matrix (ECM) protein analysis via mass spectrometry?

Hydroxylamine hydrochloride aids in protein derivatization by cleaving specific bonds (e.g., disulfide bridges) during ECM extraction. For tissue-specific protein mapping, samples are treated with a 50 mM hydroxylamine hydrochloride solution in PBS (pH 7.4) for 2 hours at 37°C. This enhances peptide recovery and improves ionization efficiency in MS workflows, enabling high-resolution identification of collagen and glycoprotein isoforms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in iron reduction efficiency when using hydroxylamine hydrochloride versus ascorbic acid?

Hydroxylamine hydrochloride may underperform in matrices with high Fe(III) content (e.g., iron-rich ores) due to incomplete reduction. Comparative studies show ascorbic acid achieves >95% Fe(III)-to-Fe(II) conversion under identical conditions, attributed to its lower redox potential (-0.06 V vs. +0.52 V for hydroxylamine). For high-iron systems, substitute hydroxylamine hydrochloride with 0.1 M ascorbic acid (pH 3.5–4.0) and validate via titration or ICP-MS .

Q. What methodological optimizations are critical for hydroxylamine hydrochloride in zirconium-89 radiopharmaceutical production?

In ⁸⁹Zr purification, hydroxylamine hydrochloride (0.5 M in 2 M HCl) selectively strips zirconium from ion-exchange resins while minimizing co-elution of impurities (e.g., niobium). Key parameters include:

  • Residence time : 30–45 minutes at 60°C.
  • Acid concentration : >1.5 M HCl to prevent hydroxylamine decomposition. Yield improvements (from 75% to 92%) are achieved by coupling with centrifugal partitioning chromatography .

Q. How can hydroxylamine hydrochloride enhance the biocompatibility of gold nanoparticles (AuNPs) for siRNA delivery?

Hydroxylamine hydrochloride modifies AuNP surfaces by reducing citrate ligands, enabling PEG conjugation. A 20 mM hydroxylamine solution (pH 6.0) is added to AuNPs under sonication (30 min, 25°C), followed by PEG-SH incubation. This reduces cytotoxicity (IC₅₀ >200 µg/mL vs. 50 µg/mL for unmodified AuNPs) and improves siRNA loading efficiency (85–90%) via thiol-gold interactions. Validate using TEM for size distribution and dynamic light scattering (DLS) for colloidal stability .

Q. What experimental design considerations are essential for evaluating antimicrobial activity of hydroxylamine-derived isoxazolines?

Synthesized isoxazolines (e.g., 3,5-diphenyl derivatives) should be tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays. Key steps:

  • Inoculum preparation : 1–5 × 10⁵ CFU/mL in Mueller-Hinton broth.
  • Compound concentration : 1–256 µg/mL in DMSO.
  • Controls : Vancomycin (Gram-positive) and ciprofloxacin (Gram-negative). MIC/MBC values are determined after 18–24 hours incubation (37°C). Synergy with commercial antibiotics can be assessed via checkerboard assays .

Methodological Validation & Troubleshooting

Q. How to validate hydroxylamine hydrochloride’s role in preventing Fe(II) oxidation during prolonged analytical workflows?

Spike Fe(II)-EDTA standards with hydroxylamine hydrochloride (10% w/v) and store under argon. Monitor Fe(II) stability via UV-Vis at 510 nm (ferrozine complex) over 24 hours. Compare decay rates with/without hydroxylamine. Acceptable stability thresholds: <5% Fe(II) loss in 12 hours. For long-term studies, refresh hydroxylamine every 6 hours or switch to anaerobic chambers .

Q. Why does hydroxylamine hydrochloride underperform in certain liquid-liquid extraction (LLE) systems?

In LLE for trace metals, hydroxylamine’s efficacy depends on pH and ligand competition. For example, in Fe-Mn oxide phases, hydroxylamine (0.25 M in 0.25 M HCl) requires 2-hour extraction at 96°C. Poor recovery (<80%) may arise from:

  • Insufficient acidity : Adjust HCl to ≥0.5 M.
  • Competing ligands : Add 0.1 M citrate to sequester interfering ions (e.g., Al³⁺). Validate via spike-recovery experiments (85–110% acceptable range) .

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